molecular formula C19H14FNO3 B277638 3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-hydroxy-1-prop-2-ynylindolin-2-one

3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-hydroxy-1-prop-2-ynylindolin-2-one

Cat. No. B277638
M. Wt: 323.3 g/mol
InChI Key: KZDMXOUNWBMGRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-hydroxy-1-prop-2-ynylindolin-2-one is a compound that has been of interest to the scientific community due to its potential applications in various fields. This compound is also known as FIPI and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism Of Action

FIPI inhibits the activity of PIP5K by binding to its lipid substrate-binding site. This results in the inhibition of the production of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a lipid that plays a crucial role in cellular processes. The inhibition of PIP5K activity by FIPI leads to the disruption of cellular processes that are dependent on PI(4,5)P2, resulting in the inhibition of cell proliferation, migration, and invasion.
Biochemical and Physiological Effects:
FIPI has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, reduce inflammation, and improve neurological function. FIPI has also been found to have anti-angiogenic properties, which makes it a potential candidate for the treatment of cancer.

Advantages And Limitations For Lab Experiments

One of the advantages of using FIPI in lab experiments is its specificity towards PIP5K. This makes it a valuable tool for studying the role of PIP5K in cellular processes. However, one of the limitations of using FIPI is its low solubility in water, which makes it difficult to use in aqueous solutions.

Future Directions

For research on FIPI include studying its potential applications in cancer treatment and neurological disorders, as well as improving its solubility in water.

Synthesis Methods

The synthesis of FIPI involves the reaction of 3-hydroxy-1-prop-2-ynylindole with 4-fluorophenacyl bromide in the presence of potassium carbonate. The reaction takes place in dimethylformamide (DMF) at a temperature of 80 °C for 24 hours. The product is then purified using column chromatography to obtain pure FIPI.

Scientific Research Applications

FIPI has been studied extensively for its potential applications in various fields. It has been found to inhibit the activity of phosphatidylinositol 4-phosphate 5-kinase (PIP5K), an enzyme that plays a crucial role in the regulation of cellular processes such as cytoskeletal organization, vesicular trafficking, and ion channel activity. Therefore, FIPI has potential applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders.

properties

Product Name

3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-hydroxy-1-prop-2-ynylindolin-2-one

Molecular Formula

C19H14FNO3

Molecular Weight

323.3 g/mol

IUPAC Name

3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-prop-2-ynylindol-2-one

InChI

InChI=1S/C19H14FNO3/c1-2-11-21-16-6-4-3-5-15(16)19(24,18(21)23)12-17(22)13-7-9-14(20)10-8-13/h1,3-10,24H,11-12H2

InChI Key

KZDMXOUNWBMGRW-UHFFFAOYSA-N

SMILES

C#CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)F)O

Canonical SMILES

C#CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.